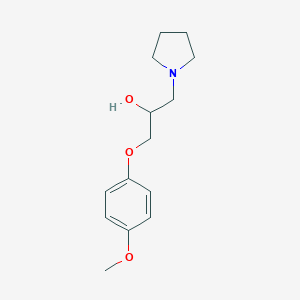![molecular formula C21H21NO B256864 9-[3-(1-piperidinyl)-1-propynyl]-9H-fluoren-9-ol](/img/structure/B256864.png)
9-[3-(1-piperidinyl)-1-propynyl]-9H-fluoren-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[3-(1-piperidinyl)-1-propynyl]-9H-fluoren-9-ol, commonly known as PFPF or 9-PPPF, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of phenylpiperidine derivatives and has been studied for its potential use as a ligand for the dopamine D3 receptor.
Mécanisme D'action
PFPF acts as a partial agonist at the dopamine D3 receptor, meaning that it can activate the receptor to a certain extent but not fully. This mechanism of action may have implications for the treatment of addiction and other disorders that involve dysregulation of the dopamine system.
Biochemical and Physiological Effects:
Studies have shown that PFPF can increase dopamine release in certain brain regions, such as the nucleus accumbens, which is involved in reward and motivation. PFPF has also been shown to decrease cocaine self-administration in rats, suggesting that it may have potential as a treatment for cocaine addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of PFPF is its high affinity and selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of PFPF is its partial agonist activity, which may complicate interpretation of results in some experiments.
Orientations Futures
There are several potential future directions for research on PFPF. One area of interest is the development of more potent and selective ligands for the dopamine D3 receptor, which could have implications for the treatment of addiction and other disorders. Another area of interest is the investigation of the role of the dopamine D3 receptor in other physiological processes, such as learning and memory. Additionally, further studies are needed to fully understand the mechanism of action of PFPF and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of PFPF involves a multi-step process, starting with the reaction of 1-bromo-3-chloropropane with piperidine to form 1-(piperidin-1-yl)propan-3-ol. This intermediate is then reacted with 9-fluorenone in the presence of sodium hydride to yield PFPF.
Applications De Recherche Scientifique
PFPF has been studied for its potential use as a ligand for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. Studies have shown that PFPF has high affinity and selectivity for the dopamine D3 receptor, making it a promising candidate for further research in this area.
Propriétés
Nom du produit |
9-[3-(1-piperidinyl)-1-propynyl]-9H-fluoren-9-ol |
|---|---|
Formule moléculaire |
C21H21NO |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
9-(3-piperidin-1-ylprop-1-ynyl)fluoren-9-ol |
InChI |
InChI=1S/C21H21NO/c23-21(13-8-16-22-14-6-1-7-15-22)19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-5,9-12,23H,1,6-7,14-16H2 |
Clé InChI |
CSYSCFUFWVWQKH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC#CC2(C3=CC=CC=C3C4=CC=CC=C42)O |
SMILES canonique |
C1CCN(CC1)CC#CC2(C3=CC=CC=C3C4=CC=CC=C42)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide](/img/structure/B256787.png)



![2'-(furan-2-yl)-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B256794.png)

![6-methyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B256801.png)
![6-Amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B256802.png)
![Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B256807.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B256808.png)
![N-(1-adamantyl)-2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256809.png)

![2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B256811.png)